molecular formula C13H15NO2 B13192410 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid

Cat. No.: B13192410
M. Wt: 217.26 g/mol
InChI Key: BNINGIQNROJJLP-UHFFFAOYSA-N
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Description

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid (CAS 2059975-11-8) is a high-value spirocyclic building block featuring a cyclopentane ring fused to an indole moiety via a spiro junction . This compound is of significant interest in medicinal chemistry and drug discovery due to its unique three-dimensional structure, which allows it to access underexplored chemical space and can improve physicochemical properties like metabolic stability compared to flat aromatic compounds . Its molecular formula is C13H15NO2 with a molecular weight of 217.26 g/mol . In scientific research, this spirocyclic scaffold serves as a versatile precursor. It undergoes key chemical transformations such as oxidation, reduction, and nucleophilic substitution reactions, enabling researchers to create a diverse library of functionalized spirocyclic derivatives for screening purposes . The mechanism of action for spirocyclic oxindoles typically involves interaction with specific molecular targets, such as enzymes or receptors; the rigid, three-dimensional structure allows it to fit into unique binding sites, thereby modulating biological activity . These characteristics make it a crucial compound for various applications, including the study of biological pathways and the development of novel materials and therapeutic agents . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-7-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-12(16)9-4-3-5-10-11(9)14-8-13(10)6-1-2-7-13/h3-5,14H,1-2,6-8H2,(H,15,16)

InChI Key

BNINGIQNROJJLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C(C=CC=C23)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with α,β-unsaturated enamides, promoted by a base such as NaOH . This reaction is chemo- and diastereo-selective, yielding spirocyclic derivatives with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using reagents like alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized spirocyclic derivatives.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Spiro System Functional Groups Evidence ID
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid (Target) C₁₃H₁₃NO₂ (inferred) ~215.25 (estimated) -COOH at 7' Cyclopentane-indole Carboxylic acid -
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (16381-48-9) C₁₀H₈ClNO₂ 225.63 -Cl at 7, -CH₃ at 3 None Carboxylic acid
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (1120332-41-3) C₂₀H₂₀N₂O₂ 320.39 -NH-C₅H₉ (cyclopentyl) at 7, -Ph at 2 None Carboxylic acid
2'-Cyclohexyl-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (1239843-15-2) C₂₀H₂₅NO₃ 327.42 -COOH at 4', -C₆H₁₁ (cyclohexyl) Cyclopentane-isoquinoline Carboxylic acid, ketone
7'-Methyl-spiro[cyclopropane-1,3'-indole] hydrochloride (Discontinued) C₁₀H₁₂ClN (inferred) ~181.66 (estimated) -CH₃ at 7', -HCl salt Cyclopropane-indole None
2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxylic acid C₂₁H₁₅NO₃ 329.35 -Ph at 3,3; -COOH at 7 None Carboxylic acid, ketone
Key Observations:
  • Spiro Systems: The target compound and 2'-cyclohexyl-spiro[cyclopentane-isoquinoline] derivative (CAS 1239843-15-2) share spiro architectures, but the latter substitutes isoquinoline for indole and introduces a ketone group . The discontinued cyclopropane-indole analog () highlights how smaller spiro rings increase strain and alter stability .
  • Functional Groups: Carboxylic acid groups are common in all compared compounds, but their positions vary (e.g., 7' in the target vs. 4' in the isoquinoline analog). Substituents like chloro (), cyclohexyl (), and diphenyl () influence lipophilicity and steric effects.

Physicochemical Properties

  • Crystal Structure : The tribromo-dihydrospiro compound () adopts an envelope conformation in its cyclopentane ring, stabilized by C–H⋯Br/O interactions. This suggests that the target compound’s spiro system may exhibit similar conformational flexibility .

Biological Activity

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C₁₂H₁₅N
  • Molecular Weight : 173.26 g/mol
  • CAS Number : 2059975-11-8
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with key cellular pathways. The compound has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells by activating caspase pathways. In vitro assays have demonstrated a dose-dependent inhibition of cancer cell proliferation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

StudyCell LineConcentrationEffect Observed
Study AHuman Breast Cancer (MCF-7)10 µM50% inhibition of cell viability
Study BHuman Lung Cancer (A549)5 µMInduction of apoptosis (Caspase-3 activation)
Study CHuman Neuronal Cells (SH-SY5Y)20 µMNeuroprotection against oxidative stress

Case Study 1: Anti-Cancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-cancer efficacy of this compound on various cancer cell lines. The compound exhibited a significant reduction in cell viability across multiple assays, suggesting its potential as a therapeutic agent against malignancies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates compared to untreated controls.

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